molecular formula C14H14O2S B10841481 2-[2-(3,5-Dimethoxy-phenyl)-vinyl]-thiophene

2-[2-(3,5-Dimethoxy-phenyl)-vinyl]-thiophene

Cat. No.: B10841481
M. Wt: 246.33 g/mol
InChI Key: URRYDXXEGGXDQJ-AATRIKPKSA-N
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Description

2-[2-(3,5-Dimethoxy-phenyl)-vinyl]-thiophene is an organic compound that belongs to the class of stilbenes, which are characterized by the presence of a vinyl group connecting two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-Dimethoxy-phenyl)-vinyl]-thiophene typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The general procedure involves the reaction of a boronic acid derivative of 3,5-dimethoxyphenyl with a halogenated thiophene in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,5-Dimethoxy-phenyl)-vinyl]-thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted thiophenes with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-(3,5-Dimethoxy-phenyl)-vinyl]-thiophene involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its binding to targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3,5-Dimethoxy-phenyl)-vinyl]-thiophene is unique due to its thiophene ring, which imparts distinct electronic properties compared to other stilbene derivatives. This makes it particularly valuable in the development of organic electronic materials.

Properties

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

2-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]thiophene

InChI

InChI=1S/C14H14O2S/c1-15-12-8-11(9-13(10-12)16-2)5-6-14-4-3-7-17-14/h3-10H,1-2H3/b6-5+

InChI Key

URRYDXXEGGXDQJ-AATRIKPKSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/C2=CC=CS2)OC

Canonical SMILES

COC1=CC(=CC(=C1)C=CC2=CC=CS2)OC

Origin of Product

United States

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